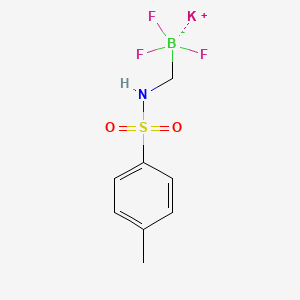

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S . It is used in various chemical reactions and has specific physical and chemical properties .

Synthesis Analysis

Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . They are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis

The molecular structure of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is represented by the formula C8H10BF3KNO2S . More detailed structural information may be found in specific chemical databases or literature .Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction employs trialkylboranes as the nucleophilic partner . Many effective protocols have been established and optimized for the cross-coupling of trialkylboranes with various types of electrophilic partners .Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate include its molecular weight, density, melting point, and boiling point . More detailed property information can be found in specific chemical databases or literature .Applications De Recherche Scientifique

Application in Perovskite Solar Cells

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate can be used as an additive in the perovskite precursor solution for the fabrication of perovskite solar cells . The introduction of this compound can effectively passivate the defects and improve the extraction of carriers in perovskite films . This leads to the enhancement of the efficiency and stability of inverted perovskite solar cells .

Use in Cross-Coupling Reactions

Potassium trifluoroborates, a class of organoboron reagents to which Potassium (4-methylphenylsulfonamido)methyltrifluoroborate belongs, are used in Suzuki–Miyaura-type cross-coupling reactions . These compounds offer several advantages over boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Mécanisme D'action

The mechanism of action of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate involves its use as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .

Orientations Futures

Potassium trifluoroborate salts, including Potassium (4-methylphenylsulfonamido)methyltrifluoroborate, are being explored for their potential use in various chemical reactions . Their stability and compatibility with a broad range of functional groups make them promising reagents for future chemical synthesis .

Propriétés

IUPAC Name |

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVLEXNDMFSRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725509 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286686-19-8 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)

![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)